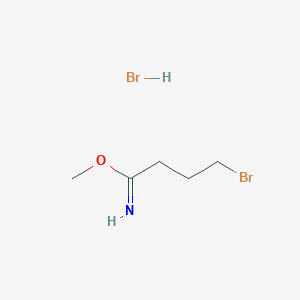![molecular formula C18H27NO2 B14509482 2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol CAS No. 62938-84-5](/img/structure/B14509482.png)
2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol is a complex organic compound that features a morpholine ring, a phenylethyl group, and a cyclopentanol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol typically involves the reaction of morpholine with a suitable cyclopentanone derivative in the presence of a phenylethyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the formation of the morpholine ring, followed by the introduction of the phenylethyl group and the cyclopentanol moiety. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclopentanol ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various enzymes and receptors, potentially modulating their activity. The phenylethyl group may contribute to the compound’s binding affinity and specificity, while the cyclopentanol moiety can influence its overall stability and solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Morpholin-4-yl)ethanol: Similar structure but lacks the phenylethyl and cyclopentanol groups.
1-(2-Phenylethyl)piperidin-4-ol: Contains a piperidine ring instead of a morpholine ring.
Cyclopentanol derivatives: Various derivatives with different substituents on the cyclopentanol ring.
Uniqueness
2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol is unique due to its combination of a morpholine ring, a phenylethyl group, and a cyclopentanol structure. This unique combination imparts specific chemical and biological properties that are not observed in similar compounds.
Propriétés
Numéro CAS |
62938-84-5 |
|---|---|
Formule moléculaire |
C18H27NO2 |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
2-(morpholin-4-ylmethyl)-1-(2-phenylethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C18H27NO2/c20-18(10-8-16-5-2-1-3-6-16)9-4-7-17(18)15-19-11-13-21-14-12-19/h1-3,5-6,17,20H,4,7-15H2 |
Clé InChI |
KWGOOBLVIVJJMR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C1)(CCC2=CC=CC=C2)O)CN3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14509411.png)




![3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one](/img/structure/B14509451.png)


![N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14509471.png)
![[1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-oxo-1-prop-2-enylcyclohex-3-en-1-yl)propyl] acetate](/img/structure/B14509477.png)
![1-[4-(2-Methylpropyl)phenyl]propane-1,2-dione](/img/structure/B14509479.png)

![3-Chloro-2-[(2-chlorocyclohexyl)oxy]propan-1-ol](/img/structure/B14509485.png)

